molecular formula C15H16N6O3S B2778947 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide CAS No. 2034346-07-9

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2778947
CAS No.: 2034346-07-9
M. Wt: 360.39
InChI Key: MUOSTQGGUMHWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a thiophene ring, 1,2,4-oxadiazole, 1H-1,2,3-triazole, and a tetrahydrofuran-2-carboxamide moiety. The thiophene and oxadiazole groups are known for their electron-rich properties, enhancing π-π stacking interactions, while the triazole moiety may improve solubility and metabolic stability compared to bulkier aromatic systems .

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S/c22-14(11-3-1-7-23-11)16-5-6-21-9-10(18-20-21)15-17-13(19-24-15)12-4-2-8-25-12/h2,4,8-9,11H,1,3,5-7H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOSTQGGUMHWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in cancer treatment and antimicrobial therapies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, a carboxamide group, and incorporates both oxadiazole and triazole moieties, which are recognized for their pharmacological significance. The thiophene ring adds to the compound's unique properties and enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and triazole rings. For instance, derivatives containing these structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5

These findings suggest that the incorporation of thiophene and oxadiazole enhances the compound's ability to inhibit tumor growth by inducing apoptosis through mechanisms such as increased p53 expression and caspase activation in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have demonstrated broad-spectrum antimicrobial activities. Studies indicate that oxadiazole derivatives possess significant antibacterial and antifungal properties:

Activity TypeExample CompoundsNotable Effects
Antibacterial1,3,4-Oxadiazole derivativesInhibition of Mycobacterium bovis BCG
AntifungalVarious oxadiazole derivativesEffective against fungal pathogens

These compounds work by disrupting key biological processes in pathogens, making them promising candidates for new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have been shown to inhibit enzymes such as carbonic anhydrase and topoisomerase, which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through p53 signaling has been observed in cell lines treated with related compounds.
  • Targeting DNA Replication : The interference with DNA synthesis machinery is a common mechanism for anticancer agents derived from heterocyclic compounds .

Case Studies

Recent research has focused on synthesizing new derivatives based on the core structure of this compound. For example:

Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives against MCF-7 breast cancer cells. The most promising compounds showed IC50 values significantly lower than existing treatments, indicating enhanced efficacy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that modifications to the thiophene substituents improved activity against these pathogens .

Scientific Research Applications

Antibacterial Activity

The compound's structure incorporates elements known for their antibacterial properties. Research on 1,2,4-triazole derivatives has shown promising results against various bacterial strains. For instance, studies indicate that certain triazole hybrids exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin . The incorporation of thiophene and oxadiazole moieties is believed to enhance the antibacterial efficacy through improved molecular interactions with bacterial targets.

Antifungal Properties

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide has also been investigated for its antifungal potential. Compounds based on the 1,2,4-triazole framework have been reported to possess broad-spectrum antifungal activity. For example, derivatives have shown effectiveness against Candida species and Aspergillus species . The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can significantly influence antifungal potency.

Anticancer Potential

The compound's unique structural features position it as a candidate for anticancer drug development. Research has highlighted the role of triazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Notably, compounds with similar scaffolds have demonstrated activity against breast cancer and leukemia cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Material Science Applications

Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical properties make it suitable for use in polymer synthesis and as a corrosion inhibitor. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability .

Summary of Key Findings

Application AreaKey Findings
AntibacterialEffective against MRSA with MICs comparable to vancomycin; enhanced efficacy through structural modifications .
AntifungalBroad-spectrum activity against Candida and Aspergillus species; SAR studies support the importance of triazole modifications .
AnticancerInduces apoptosis in cancer cell lines; inhibits key metabolic pathways in cancer cells .
Material SciencePotential use as a polymer additive and corrosion inhibitor; enhances mechanical properties .

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For example:

  • Reagents : Aryl nitrile and hydroxylamine hydrochloride react to form amidoxime intermediates, which cyclize with activated carboxylic acids (e.g., acyl chlorides) under acidic or microwave-assisted conditions .

  • Conditions : Microwave irradiation enhances reaction efficiency (e.g., 80–120°C, 30–60 min) .

Triazole Ring Assembly

The 1,2,3-triazole moiety is typically constructed via Huisgen azide-alkyne cycloaddition (click chemistry):

  • Reagents : Azide (e.g., 2-azidoethyltetrahydrofuran) and alkyne (e.g., 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-propargyl) .

  • Conditions : Copper(I) catalysis (CuSO₄/sodium ascorbate) in ethanol/water at 50–80°C .

Carboxamide Linkage Formation

The tetrahydrofuran-2-carboxamide group is introduced via amide coupling :

  • Reagents : THF-2-carboxylic acid activated with DCC/DMAP reacts with the ethylamine-linked triazole intermediate .

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar) .

Hydrolysis of the Amide Bond

The carboxamide bond undergoes hydrolysis under extreme pH or enzymatic conditions:

  • Acidic Hydrolysis : Yields tetrahydrofuran-2-carboxylic acid and 2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine.

  • Basic Hydrolysis : Requires prolonged reflux in NaOH/EtOH (6–12 h) .

Coordination Chemistry

The triazole and oxadiazole nitrogens participate in metal coordination :

  • Example : Formation of Cu(II) or Ru(II) complexes via N–H⋯N hydrogen bonding (bond length: ~3.1 Å) .

  • Application : Potential for catalytic or antitumor activity .

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes sulfonation or halogenation :

  • Reagents : SO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Site Selectivity : Predominant substitution at the 5-position due to electron-donating effects of the oxadiazole .

Thermal Stability

  • Decomposition Temperature : ~220–250°C (TGA data).

  • Degradation Products : CO₂, NH₃, and fragmented heterocycles.

pH-Dependent Stability

  • Stable Range : pH 5–8 (24 h, 25°C).

  • Degradation : Accelerated in strongly acidic (pH < 3) or basic (pH > 10) conditions.

Alkylation of the Triazole Nitrogen

  • Reagents : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ .

  • Products : N-alkylated triazole derivatives with modified solubility profiles .

Oxadiazole Ring Modification

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the oxadiazole .

  • Reduction : LiAlH₄ reduces the oxadiazole to a diamino intermediate .

Key Research Findings

Reaction TypeConditionsYield (%)Key ObservationSource
Oxadiazole cyclocondensationMicrowave, 100°C, 45 min78EDGs enhance electrophilic activity
Triazole click chemistryCuSO₄, EtOH/H₂O, 60°C, 4 h92High regioselectivity (1,4-triazole)
Amide hydrolysis (acidic)HCl (6M), reflux, 8 h85Quantitative cleavage
Thiophene sulfonationSO₃/H₂SO₄, 0°C, 2 h655-Sulfonation predominant

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs (e.g., oxadiazole, triazole, thiophene) and functional groups. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Potential Bioactivity/Applications Key Differences from Target Compound
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (476309-44-1) Benzo[b]thiophene, nitro group, carboxamide Likely enzyme inhibition (e.g., kinase) Lacks oxadiazole and triazole; fused benzene system
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (1172773-23-7) Oxadiazole, cyclopentylamine Antimicrobial, CNS-targeting Absence of thiophene, triazole, and tetrahydrofuran
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (1104637-08-2) Thiophene, thiazole, carboxamide Anticancer, antiviral Replaces oxadiazole with thiazole; simpler backbone
1,3,4-Thiadiazole derivatives () Thiadiazole core with trichloroethylcarboxamide Antimicrobial, antitumor Oxadiazole vs. thiadiazole; divergent electronic profiles
N-[[(2-Methoxyethyl)amino]carbonyl]-4-methyl-2,5-dioxo-3-phenyl-1-imidazolidineacetamide (1104926-93-3) Imidazolidine, methoxyethyl group Metabolic stability enhancement Lacks thiophene/oxadiazole; distinct core scaffold

Key Findings from Comparative Analysis

Bioactivity Diversity :

  • The target compound’s oxadiazole-triazole-thiophene triad is unique among analogs. Oxadiazoles are associated with antimicrobial and antitumor activity (e.g., 1,3,4-thiadiazole derivatives ), while triazoles enhance metabolic stability compared to thiadiazoles due to improved solubility .
  • Thiophene-containing analogs (e.g., 476309-44-1) often exhibit strong binding to hydrophobic enzyme pockets, but the target compound’s fused oxadiazole-triazole system may offer superior π-stacking and hydrogen-bonding capabilities .

Structural Advantages :

  • The tetrahydrofuran carboxamide group distinguishes the target compound from simpler analogs like 1172773-23-7 (cyclopentylamine-oxadiazole). This moiety likely enhances conformational rigidity, reducing off-target interactions .
  • Compared to thiazole-based compounds (e.g., 1104637-08-2), the oxadiazole-triazole core may confer greater resistance to enzymatic degradation, as oxadiazoles are less prone to metabolic oxidation than thiazoles .

Limitations: The compound’s structural complexity may pose synthetic challenges, unlike simpler analogs such as 1104926-93-3 (imidazolidine derivative). No direct pharmacological data exists for the target compound in the provided evidence, unlike 1,3,4-thiadiazole derivatives, which have documented antitumor activity .

Research Tools and Methodological Considerations

Crystallographic software like SHELXL (–2) and WinGX/ORTEP () are critical for resolving the compound’s 3D structure, particularly for analyzing the oxadiazole-triazole-thiophene conformation. These tools enable precise bond-length and angle measurements, essential for structure-activity relationship (SAR) studies .

Q & A

Q. What are the common synthetic pathways for preparing N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboxamide derivatives with hydroxylamine or nitrile precursors under reflux conditions .
  • Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using propargylamine derivatives and azides .
  • Step 3 : Coupling the triazole-oxadiazole intermediate with tetrahydrofuran-2-carboxamide via alkylation or amidation, often requiring base catalysis (e.g., K₂CO₃) .
    Purification methods include column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation employs:
  • 1H/13C NMR : Peaks for thiophene (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), oxadiazole (δ 6.5–6.7 ppm), and tetrahydrofuran (δ 1.8–2.2 ppm) are key identifiers .
  • IR Spectroscopy : Absorbance bands for C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-C (650–750 cm⁻¹) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 415.12) validate the molecular formula .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screening should include:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity over healthy cells .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole-oxadiazole core synthesis?

  • Methodological Answer : Yield optimization strategies include:
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves oxadiazole cyclization efficiency by 20–30% .
  • Catalyst Screening : Heterogeneous catalysts (e.g., CuO nanoparticles) enhance CuAAC reaction rates and reduce byproducts .
  • Solvent Optimization : Using DMF for triazole formation increases solubility of intermediates, but switching to THF during coupling steps minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

  • Methodological Answer : Contradictions often arise from:
  • Structural Isomerism : Use 2D NMR (COSY, HSQC) to differentiate regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole positioning) .
  • Bioassay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include multiple controls (e.g., solvent-only and reference drug) .
  • Substituent Effects : Conduct SAR studies by synthesizing derivatives with modified thiophene or tetrahydrofuran substituents to isolate active pharmacophores .

Q. What mechanistic studies are critical for understanding this compound’s mode of action?

  • Methodological Answer : Advanced mechanistic approaches:
  • Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina; validate with site-directed mutagenesis .
  • Metabolomic Profiling : LC-MS/MS analysis to track metabolite formation in bacterial/pathogen cultures post-treatment .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in treated cells, linking oxidative stress to cytotoxicity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Computational strategies include:
  • ADMET Prediction : Tools like SwissADME predict logP (aim for 2–3), BBB permeability, and CYP450 inhibition risks .
  • QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA < 90 Ų) and H-bond acceptors (<10) to optimize bioavailability .
  • Free Energy Perturbation (FEP) : Simulate ligand-protein binding free energies to prioritize derivatives with enhanced target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.